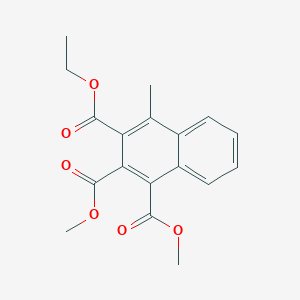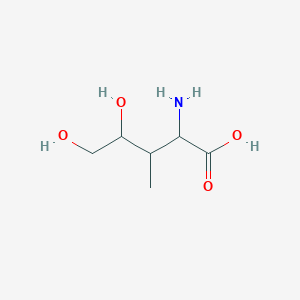
Sodium cetostearyl sulfate
Übersicht
Beschreibung
Sodium cetostearyl sulfate: is a compound that is a mixture of sodium cetyl sulfate and sodium stearyl sulfate. It is commonly used in the cosmetics and personal care industry due to its properties as a surfactant and emulsifier. This compound is derived from coconut oil and glycerine and plays a crucial role in thickening products and cleansing skin and hair .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium cetostearyl sulfate is synthesized by sulfating cetyl and stearyl alcohols with chlorosulfonic acid, sulfur trioxide, or sulfamic acid. The resulting acid esters are then neutralized with sodium hydroxide to form the final product .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of continuous reactors, such as falling film reactors, where cetyl and stearyl alcohols react with sulfur trioxide. The acid esters formed are subsequently neutralized with sodium hydroxide to yield this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium cetostearyl sulfate primarily undergoes reactions typical of alkyl sulfates. These include:
Substitution Reactions: Involving the replacement of the sulfate group with other functional groups.
Hydrolysis: Breaking down into its constituent alcohols and sulfuric acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Often carried out using nucleophiles under mild conditions.
Hydrolysis: Typically performed using dilute acids or bases at elevated temperatures.
Major Products Formed:
Substitution Reactions: Various alkyl derivatives depending on the nucleophile used.
Hydrolysis: Cetyl alcohol, stearyl alcohol, and sulfuric acid.
Wissenschaftliche Forschungsanwendungen
Sodium cetostearyl sulfate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers to break down cell membranes and release cellular contents.
Medicine: Utilized in pharmaceutical formulations as an emulsifying agent to improve the stability and bioavailability of drugs.
Industry: Widely used in the cosmetics industry for its emulsifying and thickening properties in products such as shampoos, conditioners, and lotions
Wirkmechanismus
Sodium cetostearyl sulfate acts primarily as a surfactant. It reduces the surface tension between different substances, allowing them to mix more easily. This property is particularly useful in emulsifying oil and water-based ingredients in cosmetic formulations. The compound interacts with the lipid bilayer of cell membranes, disrupting their structure and leading to cell lysis in biological applications .
Vergleich Mit ähnlichen Verbindungen
- Sodium lauryl sulfate
- Sodium myristyl sulfate
- Sodium oleyl sulfate
- Ammonium coco-sulfate
- Ammonium myristyl sulfate
Comparison: Sodium cetostearyl sulfate is unique due to its combination of cetyl and stearyl sulfates, which provides a balance of hydrophilic and lipophilic properties. This makes it particularly effective as an emulsifier and surfactant in a wide range of formulations. Compared to sodium lauryl sulfate, this compound is less irritating to the skin and eyes, making it a preferred choice in personal care products .
Eigenschaften
IUPAC Name |
sodium;hexadecyl sulfate;octadecyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O4S.C16H34O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;/h2-18H2,1H3,(H,19,20,21);2-16H2,1H3,(H,17,18,19);/q;;+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBALUNQCMWJSU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H70NaO8S2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207925 | |
| Record name | Sodium cetostearyl sulfate [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
694.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59186-41-3 | |
| Record name | Sodium cetostearyl sulfate [NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059186413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium cetostearyl sulfate [NF] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(1S,2R,4S,5S,7S)-2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undec-8-en-4-ol](/img/structure/B10632.png)







